Cas no 2060007-45-4 (1-(oxan-2-yl)cyclobutylmethanamine)

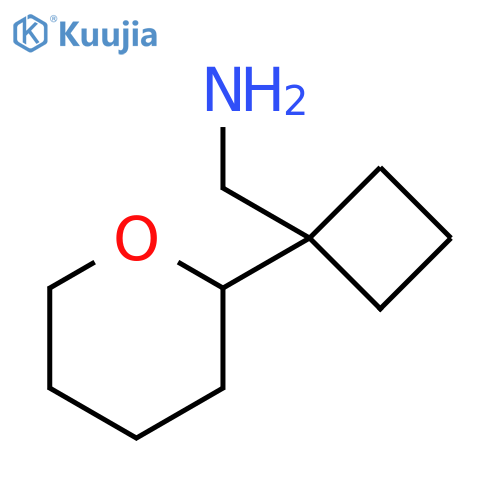

2060007-45-4 structure

商品名:1-(oxan-2-yl)cyclobutylmethanamine

CAS番号:2060007-45-4

MF:C10H19NO

メガワット:169.263962984085

MDL:MFCD30535784

CID:4635407

PubChem ID:131631700

1-(oxan-2-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- Cyclobutanemethanamine, 1-(tetrahydro-2H-pyran-2-yl)-

- [1-(oxan-2-yl)cyclobutyl]methanamine

- 1-(oxan-2-yl)cyclobutylmethanamine

-

- MDL: MFCD30535784

- インチ: 1S/C10H19NO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8,11H2

- InChIKey: GAXSFMDBJRHPRJ-UHFFFAOYSA-N

- ほほえんだ: C1(C2OCCCC2)(CN)CCC1

1-(oxan-2-yl)cyclobutylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-343682-1g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 1g |

$1157.0 | 2023-09-03 | |

| Enamine | EN300-343682-2.5g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95.0% | 2.5g |

$2268.0 | 2025-03-18 | |

| Enamine | EN300-343682-10g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 10g |

$4974.0 | 2023-09-03 | |

| Enamine | EN300-343682-5g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 5g |

$3355.0 | 2023-09-03 | |

| 1PlusChem | 1P01BS1H-5g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 5g |

$3763.00 | 2025-03-19 | |

| 1PlusChem | 1P01BS1H-500mg |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 500mg |

$1038.00 | 2025-03-19 | |

| A2B Chem LLC | AW28373-500mg |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 500mg |

$985.00 | 2024-04-20 | |

| A2B Chem LLC | AW28373-5g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 5g |

$3567.00 | 2024-04-20 | |

| A2B Chem LLC | AW28373-250mg |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 250mg |

$638.00 | 2024-04-20 | |

| A2B Chem LLC | AW28373-10g |

[1-(oxan-2-yl)cyclobutyl]methanamine |

2060007-45-4 | 95% | 10g |

$5271.00 | 2024-04-20 |

1-(oxan-2-yl)cyclobutylmethanamine 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2060007-45-4 (1-(oxan-2-yl)cyclobutylmethanamine) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量